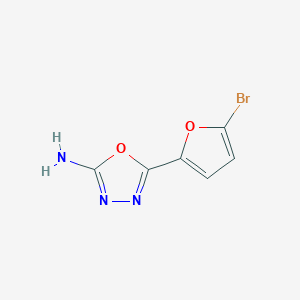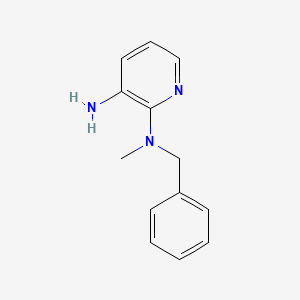![molecular formula C10H19NO5 B1342168 Ácido [2-(N-Boc-N-metilamino)-etoxi]acético CAS No. 756874-17-6](/img/structure/B1342168.png)
Ácido [2-(N-Boc-N-metilamino)-etoxi]acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a methylamino ethoxy acetic acid structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: The compound is used in the synthesis of peptides, where the Boc group protects the amine during coupling reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the development of new drugs, particularly those involving peptide-based therapeutics.
Bioconjugation: It is employed in the conjugation of biomolecules, such as attaching drugs to antibodies for targeted therapy.
Industry:
Mecanismo De Acción
Target of Action
It’s known that n-boc protected amines are commonly used in the synthesis of various biologically active compounds . These compounds can interact with a wide range of biological targets, depending on their specific structures and functional groups.
Mode of Action
The compound [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid is a type of N-Boc protected amine. The N-Boc group serves as a protective group for amines in organic synthesis . It is stable towards most reagents, but can be removed under acidic conditions . This allows the amine to be selectively exposed at a desired stage of the synthesis, enabling its interaction with other molecules or targets.
Biochemical Pathways
N-boc protected amines are often used in the synthesis of peptides and other biologically active compounds . These compounds can participate in a variety of biochemical pathways, depending on their specific structures and the nature of the biological targets they interact with.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological molecules .
Result of Action
As a n-boc protected amine, it can be used in the synthesis of a wide range of biologically active compounds . The effects of these compounds would depend on their specific structures and the nature of the biological targets they interact with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid. Factors such as temperature, pH, and the presence of other reactive species can affect the stability of the N-Boc group and hence the overall reactivity of the compound .
Direcciones Futuras
The future directions in the research and application of “[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” and similar compounds could involve the development of more efficient and cost-effective methods for the synthesis of amides from protected amines . This is important in organic synthesis to reduce cost, waste, and time .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves the same basic steps but is optimized for large-scale production, including the use of automated systems for reagent addition and product isolation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and ethoxy groups.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Deprotection: TFA in dichloromethane or HCl in methanol are typical reagents for Boc deprotection
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products typically include amines or alcohols.
Deprotection: The primary product is the free amine, which can be further functionalized
Comparación Con Compuestos Similares
N-Boc-ethanolamine: Similar in structure but with an ethanolamine backbone.
N-Boc-(methylamino)acetaldehyde: Contains a Boc-protected methylamino group attached to an acetaldehyde.
N-Boc-2-amino-2-methyl-1-propanol: Features a Boc-protected amino group on a propanol backbone.
Uniqueness:
Functional Versatility: [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid offers a unique combination of functional groups that make it highly versatile in organic synthesis.
Propiedades
IUPAC Name |
2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)5-6-15-7-8(12)13/h5-7H2,1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKKAUDHHVGGKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593819 |
Source


|
| Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756874-17-6 |
Source


|
| Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)












